![molecular formula C21H17N3O3S B2585798 N-(benzo[d]thiazol-2-yl)-1-((3-methylbenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 852366-12-2](/img/structure/B2585798.png)
N-(benzo[d]thiazol-2-yl)-1-((3-methylbenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamide
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Overview
Description
N-(benzo[d]thiazol-2-yl)-1-((3-methylbenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C21H17N3O3S and its molecular weight is 391.45. The purity is usually 95%.
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Scientific Research Applications
EGFR Inhibitors in Cancer Therapy
This compound has been studied for its potential as an Epidermal Growth Factor Receptor (EGFR) inhibitor . EGFR is a transmembrane glycoprotein, and mutations that lead to EGFR overexpression or overactivity have been associated with a variety of human cancers . The compound has shown potential to form a number of binding interactions, stabilizing the EGFR protein when it binds to the receptor cavity . This could potentially constitute a new class of effective drugs in cancer therapy .
Nonlinear Optical (NLO) Properties
The compound has been synthesized and characterized for its nonlinear optical (NLO) properties . Two out of five newly synthesized compounds displayed strong NLO properties . These properties were confirmed using UV spectroscopy and second harmonic generation (SHG) phenomenon . Compounds with large band gaps have more SHG properties .
Enzyme Inhibitory Potential
The compound has been investigated for its enzyme inhibitory potential against butyrylcholinesterase (BChE) and acetylcholinesterase (AChE) . These enzymes are involved in the breakdown of certain neurotransmitters, and inhibitors of these enzymes are used in the treatment of conditions like Alzheimer’s disease .
Mechanism of Action
Target of Action
The primary target of N-(benzo[d]thiazol-2-yl)-1-((3-methylbenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamide is the Epidermal Growth Factor Receptor (EGFR), a transmembrane glycoprotein . Mutations leading to EGFR overexpression or overactivity have been associated with a variety of human cancers .
Mode of Action
The compound N-(benzo[d]thiazol-2-yl)-1-((3-methylbenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamide interacts with its target, the EGFR, by inhibiting EGFR kinase activity . This inhibition competes with the receptor’s cognate ligands, potentially constituting a new class of effective drugs in cancer therapy .
Biochemical Pathways
The action of N-(benzo[d]thiazol-2-yl)-1-((3-methylbenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamide affects the p53 activation pathway via mitochondrial-dependent pathways . This regulation of cell cycle and apoptosis is crucial in the context of cancer, where rapid cell proliferation is a common characteristic .
Pharmacokinetics
The pharmacokinetic properties of N-(benzo[d]thiazol-2-yl)-1-((3-methylbenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamide The compound’s strong binding affinity towards the egfr, as substantiated by the binding energy calculation using the mm-pbsa approach, suggests potential bioavailability .
Result of Action
The action of N-(benzo[d]thiazol-2-yl)-1-((3-methylbenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamide results in G2/M cell cycle arrest . The levels of p53 increase tremendously in cells treated with the compound . The balance in levels of key mitochondrial proteins such as Bcl-2 and Bax is altered, which results in apoptosis by accelerating the expression of caspases .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of N-(benzo[d]thiazol-2-yl)-1-((3-methylbenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamide The compound’s potential as a small-molecule activator of p53, which regulates the equilibrium between rapid cell proliferation and apoptosis, suggests that it may be a potential candidate for further biological testing in in vivo cancer models .
properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-1-[(3-methylphenyl)methoxy]-2-oxopyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O3S/c1-14-6-4-7-15(12-14)13-27-24-11-5-8-16(20(24)26)19(25)23-21-22-17-9-2-3-10-18(17)28-21/h2-12H,13H2,1H3,(H,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMCGHPRHPAKGRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CON2C=CC=C(C2=O)C(=O)NC3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(benzo[d]thiazol-2-yl)-1-((3-methylbenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamide |
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